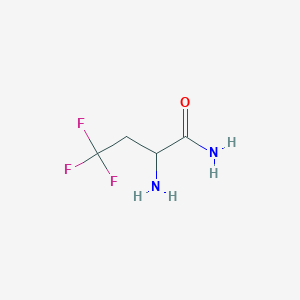
2-Amino-4,4,4-trifluorobutyramide
Cat. No. B2798775
Key on ui cas rn:
1262414-55-0
M. Wt: 156.108
InChI Key: DHDGBSPEABIHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08846928B2
Procedure details


A solution of benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate (175 mg, 0.603 mmol) and Pd—C (10%, 55 mg) in MeOH (5 mL) was hydrogenated under balloon hydrogen for 2 h. The mixture was filtered through celite. The filtrate was concentrated in vacuo to give 2-amino-4,4,4-trifluorobutanamide (88 mg).
Name
benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2](=[O:20])[CH:3]([NH:9]C(=O)OCC1C=CC=CC=1)[CH2:4][C:5]([F:8])([F:7])[F:6].[H][H]>CO.[Pd]>[NH2:9][CH:3]([CH2:4][C:5]([F:8])([F:7])[F:6])[C:2]([NH2:1])=[O:20]
|
Inputs


Step One
|
Name
|
benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate
|
|
Quantity
|
175 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(CC(F)(F)F)NC(OCC1=CC=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
55 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C(=O)N)CC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 88 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

